molecular formula C19H13F2N5O2 B3407979 N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 852440-11-0

N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B3407979
CAS No.: 852440-11-0
M. Wt: 381.3 g/mol
InChI Key: UARWYPSFPHOTOK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused heterocyclic core with a phenyl group at position 1 and a 2,4-difluorophenyl acetamide moiety at position 3. The 2,4-difluorophenyl group enhances metabolic stability and lipophilicity, while the acetamide linker may influence binding affinity to biological targets.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O2/c20-12-6-7-16(15(21)8-12)24-17(27)10-25-11-22-18-14(19(25)28)9-23-26(18)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARWYPSFPHOTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-difluoroaniline and various substituted pyrazoles. The key steps in the synthesis may involve:

    Condensation reactions: Combining 2,4-difluoroaniline with pyrazole derivatives under acidic or basic conditions.

    Cyclization reactions: Forming the pyrazolo[3,4-d]pyrimidine core through intramolecular cyclization.

    Acylation reactions: Introducing the acetamide group via acylation using acetic anhydride or similar reagents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride.

    Substitution: Halogenation or nitration of the aromatic rings using halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biology: Studying its effects on cellular processes and pathways.

    Pharmaceuticals: Investigating its potential as an active pharmaceutical ingredient (API) for treating various diseases.

    Materials Science: Exploring its properties for use in advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes, receptors, or proteins, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, gene expression, or metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Substituent at Position 1 Substituent at Position 5 (Acetamide) Core Structure Notable Features
Target Compound Phenyl N-(2,4-difluorophenyl) Pyrazolo[3,4-d]pyrimidin-4-one Enhanced fluorination for stability; phenyl group for planar binding interactions
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide 4-Fluorophenyl N-(2-methoxyphenyl) Pyrazolo[3,4-d]pyrimidin-4-one Methoxy group improves solubility; reduced fluorination may decrease lipophilicity
N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide 4-Fluorophenyl N-benzyl Pyrazolo[3,4-d]pyrimidin-4-one Benzyl group increases steric bulk, potentially affecting target selectivity
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidin-4-one core N-(2,4-difluorophenyl) thioacetamide Thieno-pyrimidin-4-one Sulfur substitution alters electronic properties; thieno core may enhance bioavailability

Pharmacological and Physicochemical Properties

  • Target Compound: The 2,4-difluorophenyl group likely enhances metabolic resistance compared to mono-fluorinated analogs (e.g., ’s 4-fluorophenyl), as difluorination reduces oxidative degradation .
  • Solubility : The absence of polar groups (e.g., methoxy in ) in the target compound may reduce aqueous solubility but improve membrane permeability.
  • Binding Affinity : The phenyl group at position 1 provides a planar aromatic surface, favoring interactions with hydrophobic enzyme pockets, whereas benzyl substituents (e.g., ) introduce conformational flexibility that could compromise binding.

Research Findings and Trends

  • Fluorination Trends : Fluorinated aryl groups (e.g., 2,4-difluorophenyl, 4-fluorophenyl) are recurrent in analogs, suggesting their role in optimizing pharmacokinetics .
  • Acetamide vs. Thioacetamide : The thioacetamide variant in exhibits distinct electronic properties due to sulfur’s electronegativity, which may influence redox stability and target engagement .
  • Solid-State Properties : While the target compound’s melting point is unspecified, analogs like those in (MP: 302–304°C) indicate high thermal stability, correlating with crystalline purity .

Biological Activity

N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities. Its structure includes a difluorophenyl group , which may enhance lipophilicity and contribute to its pharmacological profile. The molecular formula is C19H13F2N5O2C_{19}H_{13}F_{2}N_{5}O_{2} with a molecular weight of 381.3 g/mol .

PropertyValue
Molecular FormulaC₁₉H₁₃F₂N₅O₂
Molecular Weight381.3 g/mol
IUPAC NameN-(2,4-difluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide
CAS Number852440-11-0

The mechanism of action for this compound remains largely unexplored. However, compounds with similar pyrazolo-pyrimidine structures typically interact with various molecular targets including:

  • Enzymes : Inhibition or modulation of enzyme activity.
  • Receptors : Binding to specific receptors affecting signaling pathways.
  • Gene Expression : Alteration of gene expression profiles leading to therapeutic effects.

Biological Activities

Research indicates that derivatives of pyrazolo-pyrimidines exhibit a range of biological activities:

  • Anticancer Activity : Some studies have identified compounds with similar structures showing significant anticancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Effects : Pyrazolo-pyrimidine derivatives have demonstrated antibacterial and antifungal activities against various pathogens.
  • Anti-inflammatory Properties : The compound may have potential in reducing inflammation through modulation of inflammatory pathways.

Case Studies and Research Findings

A review of literature reveals several studies that highlight the biological activities associated with pyrazolo-pyrimidine derivatives:

  • Anticancer Screening : A study published in Frontiers in Chemistry identified novel anticancer compounds through drug library screening on multicellular spheroids. While specific data on this compound was not detailed, the findings suggest potential for similar compounds in cancer treatment .
  • Antimicrobial Activity : Research indicated that various pyrazolo-pyrimidine derivatives exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.125 to 8 μg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

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